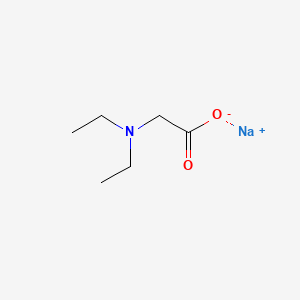
N,N-Diéthylglycine sel de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylglycine sodium salt is an organic compound with the chemical formula C6H12NNaO2. It is a white to almost white crystalline solid that is highly soluble in water . This compound is widely used in the preparation of biological dyes and biochemical reagents. It is also commonly employed as a buffering agent in various biological experiments, such as DNA electrophoresis, protein electrophoresis, and enzyme analysis .
Applications De Recherche Scientifique
N,N-Diethylglycine sodium salt has a wide range of scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethylglycine sodium salt can be synthesized by dissolving diethylglycine in a sodium hydroxide solution, followed by crystallization and drying . The general reaction involves the neutralization of diethylglycine with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
C6H13NO2+NaOH→C6H12NNaO2+H2O
Industrial Production Methods
In industrial settings, the production of N,N-Diethylglycine sodium salt involves large-scale neutralization reactions followed by purification processes such as crystallization and drying. The compound is typically produced in high purity (>97%) to meet the requirements of various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylglycine sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Sodium Hydroxide (NaOH): Used in the synthesis of the sodium salt from diethylglycine.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Mécanisme D'action
The mechanism of action of N,N-Diethylglycine sodium salt involves its role as a buffering agent, which helps maintain the pH of solutions in biological and chemical experiments. The compound can also interact with various molecular targets and pathways, including those involved in inflammation and oxidative stress . For example, it has been shown to promote the proliferation and migration of human epidermal keratinocytes, which are essential for wound healing .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylglycine sodium salt: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N-Diethylglycine sodium salt is unique due to its specific structure, which allows it to function effectively as a buffering agent in various biological and chemical applications. Its ability to promote cell proliferation and migration also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
5426-55-1 |
|---|---|
Formule moléculaire |
C6H13NNaO2 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
sodium;2-(diethylamino)acetate |
InChI |
InChI=1S/C6H13NO2.Na/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9); |
Clé InChI |
XZQDOIKSUNQDGV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)[O-].[Na+] |
SMILES canonique |
CCN(CC)CC(=O)O.[Na] |
Key on ui other cas no. |
5426-55-1 |
Séquence |
G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















